molecular formula C19H21N3O2 B6499739 4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide CAS No. 954021-59-1

4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide

Cat. No.: B6499739
CAS No.: 954021-59-1
M. Wt: 323.4 g/mol
InChI Key: CCSUQTFVUHPXOV-UHFFFAOYSA-N
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Description

4-Cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a furan ring, and a piperidine ring

Preparation Methods

The synthesis of 4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative and the furan derivative. One common synthetic route includes the following steps:

  • Preparation of 1-[(furan-2-yl)methyl]piperidin-4-yl}methylamine: : This involves the reaction of furfural with piperidine under specific conditions to form the piperidine derivative.

  • N-acylation: : The piperidine derivative is then reacted with cyano-benzamide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial production methods focus on optimizing these reactions to achieve high yields and purity. This often involves the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

4-Cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can convert the cyano group to an amine group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the cyano or amide groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions include oxo derivatives, amines, and substituted benzamides.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of inflammatory processes.

Comparison with Similar Compounds

When compared to similar compounds, 4-cyano-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)benzamide stands out due to its unique structure and potential applications. Similar compounds include other benzamide derivatives and piperidine derivatives, which may have different biological activities and uses.

Properties

IUPAC Name

4-cyano-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c20-12-15-3-5-17(6-4-15)19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSUQTFVUHPXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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